molecular formula C11H12N2O3 B4242348 N'-(3-acetylphenyl)-N-methyloxamide

N'-(3-acetylphenyl)-N-methyloxamide

Cat. No.: B4242348
M. Wt: 220.22 g/mol
InChI Key: SHMMHQXALVBBBT-UHFFFAOYSA-N
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Description

N'-(3-Acetylphenyl)-N-methyloxamide is a substituted oxamide derivative featuring a 3-acetylphenyl group attached to one amide nitrogen and a methyl group to the other. Oxamides, characterized by two adjacent amide groups (–NH–CO–CO–NH–), exhibit unique electronic and steric properties due to conjugation and hydrogen-bonding capabilities. For instance, oxamide derivatives are frequently utilized in coordination chemistry (e.g., Ni<sup>II</sup> complexes) due to their tautomeric imidate ester forms, which influence bond lengths (C–N: ~1.33 Å, C=O: ~1.23 Å) .

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(14)8-4-3-5-9(6-8)13-11(16)10(15)12-2/h3-6H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMHQXALVBBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-(3-acetylphenyl)-N’-methylethanediamide can be synthesized through the condensation reaction of acetanilide and methyl ethyl ketone . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable acid catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-acetylphenyl)-N’-methylethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-acetylphenyl)-N’-methylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxamide Derivatives

a) N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS: 429622-79-7)
  • Structure : Substituted with chloro, methyl, and methoxybenzyl groups.
  • This contrasts with N'-(3-acetylphenyl)-N-methyloxamide, where the acetyl group may increase polarity and hydrogen-bonding capacity .
  • Applications : Used in drug discovery for kinase inhibition studies.
b) N,N'-Bis(3-methoxyphenyl)oxamide (CAS: 60169-98-4)
  • Structure : Symmetrical oxamide with para-methoxy substituents.
  • Properties : The methoxy groups donate electron density, stabilizing the amide backbone. This compound’s symmetry may favor crystallinity, unlike the asymmetrical this compound, which could exhibit varied solubility .
c) Ni<sup>II</sup>-Methyloxamide Complexes
  • Structural Insights : In Ni<sup>II</sup> complexes, N-methyloxamide groups adopt imidate ester tautomers, with shorter C–N bonds (1.33 Å) and longer C–O bonds (1.23 Å). These features enhance metal-ligand stability, suggesting that this compound might similarly stabilize transition metals in catalytic or medicinal applications .

Acetamide Derivatives

a) N-(3-Acetylphenyl)acetamide
  • Synthesis: Prepared via acetylation of 3-aminoacetophenone with acetic anhydride ().
  • Applications: Intermediate in zaleplon (a sedative) synthesis.
b) N-(3-Acetylphenyl)cinnamamide
  • Structure : Incorporates a cinnamoyl group instead of oxamide.
  • Reactivity : The α,β-unsaturated ketone in cinnamamide enables Michael addition reactions, useful in synthesizing chalcone derivatives for kinase inhibition. This contrasts with oxamide’s rigidity, which may limit such reactivity .
c) 2-Chloro-N-(3-nitrophenyl)acetamide
  • Conformational Analysis : The nitro group induces an anti conformation in the N–H bond, whereas acetyl substituents (as in this compound) may favor syn conformations, altering crystal packing and solubility .

Carbamate and Sulfonamide Analogs

a) 3-Acetylphenyl Ethyl(methyl)carbamate (CAS: 855300-09-3)
  • Role : A pharmaceutical impurity with a carbamate group (–O–CO–N–). Carbamates are more hydrolytically stable than oxamides, suggesting that this compound may degrade faster under acidic/basic conditions .
b) N-(3-Acetylphenyl)-1-phenylmethanesulfonamide (CAS: 193761-42-1)
  • Structure : Sulfonamide group (–SO2–NH–) replaces oxamide.
  • Properties : Sulfonamides exhibit stronger acidity (pKa ~10) compared to oxamides (pKa ~15–20), impacting bioavailability and binding interactions .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Weight Key Substituents Notable Properties Applications References
This compound ~220.23* 3-Acetylphenyl, methyl High H-bond capacity, metal chelation Catalysis, pharma
N,N'-Bis(3-methoxyphenyl)oxamide 314.31 3-Methoxyphenyl Symmetrical, crystalline Material science
N-(3-Acetylphenyl)acetamide 177.20 3-Acetylphenyl Intermediate, moderate polarity Zaleplon synthesis
3-Acetylphenyl Ethyl(methyl)carbamate 237.27 Ethyl, methyl, carbamate Hydrolytic stability Pharmaceutical impurity

*Calculated based on molecular formula.

Research Findings and Implications

  • Synthetic Flexibility : Oxamides like this compound can be tailored for specific applications by modifying substituents. For example, electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, while methoxy groups improve solubility .
  • Biological Relevance : The acetyl group in this compound may mimic natural ketone-containing metabolites, enabling enzyme inhibition or receptor binding, as seen in cinnamamide-chalcone CDK2 inhibitors .
  • Coordination Chemistry : The oxamide backbone’s dual amide groups facilitate stable metal coordination, making it valuable in designing catalysts or MRI contrast agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-acetylphenyl)-N-methyloxamide
Reactant of Route 2
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N'-(3-acetylphenyl)-N-methyloxamide

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